molecular formula C22H19ClN2O3S B11225327 N-(5-chloro-2-methylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-(5-chloro-2-methylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11225327
M. Wt: 426.9 g/mol
InChI Key: MMDIAGQHAIFMFM-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of thiazine derivatives This compound is characterized by its unique structure, which includes a thiazine ring fused with two benzene rings and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the thiazine ring, followed by the introduction of the chloro and methyl groups on the phenyl ring. The final step involves the addition of the carboxamide group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-2-methylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids are used under specific conditions to achieve desired substitutions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound exhibits various biological activities, making it a candidate for drug development.

    Medicine: It has potential therapeutic applications due to its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets in the body. The compound binds to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

    Thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities.

    Benzothiazine derivatives: These compounds have a similar fused ring system and are used in medicinal chemistry.

    Sulfonamide derivatives: These compounds contain the sulfonamide group and have diverse therapeutic applications.

Uniqueness: N-(5-chloro-2-methylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific combination of functional groups and its ability to undergo various chemical reactions. Its diverse biological activities and potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C22H19ClN2O3S

Molecular Weight

426.9 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-6-ethyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C22H19ClN2O3S/c1-3-25-20-11-9-15(22(26)24-19-13-16(23)10-8-14(19)2)12-18(20)17-6-4-5-7-21(17)29(25,27)28/h4-13H,3H2,1-2H3,(H,24,26)

InChI Key

MMDIAGQHAIFMFM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)C)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

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